molecular formula C14H22N4O4S2 B10984350 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-1,3-thiazol-2-yl-L-leucinamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-1,3-thiazol-2-yl-L-leucinamide

Cat. No.: B10984350
M. Wt: 374.5 g/mol
InChI Key: HYTDYMSYVXUBPP-DTIOYNMSSA-N
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Description

The compound (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYL-N-(13-THIAZOL-2-YL)PENTANAMIDE is a complex organic molecule with potential applications in various scientific fields. Its structure includes a thiolane ring, a thiazole ring, and a pentanamide chain, making it a unique compound with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYL-N-(13-THIAZOL-2-YL)PENTANAMIDE typically involves multiple steps, including the formation of the thiolane and thiazole rings, followed by the coupling of these rings with the pentanamide chain. Common reagents used in these reactions include thionyl chloride, ammonia, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYL-N-(13-THIAZOL-2-YL)PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYL-N-(13-THIAZOL-2-YL)PENTANAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicine, (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYL-N-(13-THIAZOL-2-YL)PENTANAMIDE may be investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYL-N-(13-THIAZOL-2-YL)PENTANAMIDE involves its interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in redox reactions plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYL-N-(13-THIAZOL-2-YL)PENTANAMIDE shares similarities with other compounds containing thiolane and thiazole rings, such as thiamine (vitamin B1) and certain antibiotics.
  • Compounds with similar structures may exhibit comparable reactivity and biological activity, making them useful for comparative studies.

Uniqueness

The uniqueness of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYL-N-(13-THIAZOL-2-YL)PENTANAMIDE lies in its specific combination of functional groups and ring systems

Properties

Molecular Formula

C14H22N4O4S2

Molecular Weight

374.5 g/mol

IUPAC Name

(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

InChI

InChI=1S/C14H22N4O4S2/c1-9(2)7-11(12(19)18-14-15-4-5-23-14)17-13(20)16-10-3-6-24(21,22)8-10/h4-5,9-11H,3,6-8H2,1-2H3,(H,15,18,19)(H2,16,17,20)/t10?,11-/m0/s1

InChI Key

HYTDYMSYVXUBPP-DTIOYNMSSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=NC=CS1)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)CC(C(=O)NC1=NC=CS1)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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